4-(Carboxydifluoromethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxydifluoromethyl)benzoic Acid, also known by its IUPAC name 4-[carboxy(difluoro)methyl]benzoic acid, is a chemical compound with the molecular formula C9H6F2O4 and a molecular weight of 216.14 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a carboxydifluoromethyl group at the para position. It is a solid at room temperature and is commonly used in various research and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-(Carboxydifluoromethyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Carboxydifluoromethyl)benzoic Acid . These factors may include pH, temperature, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors impact the compound’s action.
Biochemische Analyse
Biochemical Properties
It is known that carboxylic acids, such as 4-(Carboxydifluoromethyl)benzoic Acid, can participate in various biochemical reactions . They can undergo nucleophilic acyl substitution reactions, which involve the replacement of the hydroxyl group (OH) with another nucleophile
Molecular Mechanism
Carboxylic acids can undergo various reactions, including nucleophilic acyl substitution reactions . These reactions involve the replacement of the hydroxyl group (OH) with another nucleophile, which could potentially lead to changes in gene expression, enzyme inhibition or activation . The specific molecular mechanisms of this compound remain to be determined.
Metabolic Pathways
Carboxylic acids can participate in various metabolic pathways, including the tricarboxylic acid cycle
Vorbereitungsmethoden
The synthesis of 4-(Carboxydifluoromethyl)benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid, 4-carboxy-α,α-difluoro-, 1-ethyl ester with appropriate reagents under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
4-(Carboxydifluoromethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where different substituents can replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Vergleich Mit ähnlichen Verbindungen
4-(Carboxydifluoromethyl)benzoic Acid can be compared with other similar compounds, such as:
Benzoic Acid: A simpler compound with a single carboxyl group attached to a benzene ring.
4-Carboxyphenylboronic Acid: Contains a boronic acid group instead of the carboxydifluoromethyl group.
4-Fluorobenzoic Acid: Contains a single fluorine atom attached to the benzene ring. The uniqueness of this compound lies in the presence of the carboxydifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
IUPAC Name |
4-[carboxy(difluoro)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOJGCBIRXREAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.